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Compound of Interest

Compound Name: 4-Methoxynicotinaldehyde

Cat. No.: B045364 Get Quote

CAS Number: 82257-15-6

Synonyms: 4-methoxy-pyridine-3-carboxaldehyde, 3-Formyl-4-methoxypyridine

This technical guide provides an in-depth overview of 4-Methoxynicotinaldehyde, a pyridine

derivative of interest to researchers in synthetic chemistry and drug discovery. The document

covers its chemical and physical properties, a detailed experimental protocol for its synthesis,

predicted spectroscopic data, and a discussion of its potential applications in the development

of novel therapeutics, supported by the biological activities of structurally related compounds.

Core Chemical and Physical Properties
4-Methoxynicotinaldehyde is a solid organic compound. Its properties are summarized in the

table below for easy reference.
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Property Value Reference(s)

CAS Number 82257-15-6 [1][2]

Molecular Formula C₇H₇NO₂ [1]

Molecular Weight 137.14 g/mol [1]

Appearance White to yellow solid [2]

Melting Point 63-67 °C [1]

Boiling Point 262.9 ± 20.0 °C (Predicted) [1]

Density 1.159 ± 0.06 g/cm³ (Predicted) [1]

Synthesis of 4-Methoxynicotinaldehyde
The synthesis of 4-Methoxynicotinaldehyde can be achieved via a directed ortho-metalation

(DoM) of 4-methoxypyridine, followed by formylation. This method allows for regioselective

introduction of the aldehyde group at the C-3 position. Below is a detailed experimental

protocol adapted from established procedures for the synthesis of related pyridine aldehydes.

[3]

Experimental Protocol: Synthesis via Directed
Metalation and Formylation
Materials:

4-Methoxypyridine

n-Butyllithium (n-BuLi) in hexanes

N,N-Dimethylformamide (DMF)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas supply

Standard laboratory glassware for anhydrous reactions

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with

anhydrous THF. The solvent is cooled to -78 °C using a dry ice/acetone bath.

Lithiation: 4-Methoxypyridine is dissolved in a minimal amount of anhydrous THF and added

to the reaction flask. Subsequently, a solution of n-butyllithium in hexanes (1.1 equivalents) is

added dropwise via the dropping funnel, while maintaining the temperature at -78 °C. The

reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation at

the C-3 position.

Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) is added dropwise to

the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at -78 °C

and then allowed to warm to room temperature overnight.[3]

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of

sodium bicarbonate. The aqueous layer is separated and extracted three times with ethyl

acetate.

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure. The crude product is then

purified by column chromatography on silica gel using a suitable eluent system (e.g., a

gradient of hexane and ethyl acetate) to yield pure 4-Methoxynicotinaldehyde.
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Synthesis Workflow for 4-Methoxynicotinaldehyde.

Spectroscopic Data (Predicted)
While experimentally obtained spectra for 4-Methoxynicotinaldehyde are not readily available

in the public domain, the following table summarizes the predicted spectroscopic

characteristics based on data from structurally similar compounds, such as other substituted

pyridine carboxaldehydes and methoxypyridines.
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Spectroscopy Predicted Characteristics

¹H NMR

Aldehyde Proton (CHO): Singlet, δ 9.9-10.1

ppm.Pyridine Protons: Three aromatic protons

in the region of δ 7.0-8.8 ppm, showing

characteristic pyridine ring splitting

patterns.Methoxy Protons (OCH₃): Singlet, δ

3.9-4.1 ppm.

¹³C NMR

Aldehyde Carbonyl (C=O): δ 190-195

ppm.Pyridine Carbons: Aromatic carbons in the

range of δ 110-165 ppm.Methoxy Carbon

(OCH₃): δ 55-60 ppm.

IR Spectroscopy

C=O Stretch (Aldehyde): Strong absorption

band around 1700-1715 cm⁻¹.C-O Stretch

(Methoxy): Absorption band around 1250-1300

cm⁻¹.Aromatic C=C and C=N Stretches: Bands

in the 1400-1600 cm⁻¹ region.Aromatic C-H

Stretch: Bands above 3000 cm⁻¹.

Applications in Drug Discovery and Biological
Activity
The methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in

numerous compounds with diverse biological activities. While specific biological data for 4-
Methoxynicotinaldehyde is limited, its role as a synthetic intermediate for creating more

complex molecules with therapeutic potential is significant. Derivatives of methoxypyridines

have been investigated as potent inhibitors of key signaling pathways implicated in cancer.

Potential as an Intermediate for Kinase Inhibitors
Structurally related pyridine and quinazoline derivatives have shown potent inhibitory activity

against protein kinases that are crucial for cancer cell proliferation and survival.[2][4] For

instance, the PI3K/Akt/mTOR and c-Met signaling pathways are frequently dysregulated in

various cancers.[2][5] The synthesis of libraries of methoxypyridine derivatives allows for the

exploration of structure-activity relationships (SAR) to develop selective and potent kinase
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inhibitors. 4-Methoxynicotinaldehyde serves as a valuable building block in this context, with

the aldehyde group providing a reactive handle for further chemical modifications to generate

diverse molecular architectures.

Below is a diagram illustrating a simplified representation of the PI3K/Akt/mTOR signaling

pathway, a common target for anticancer drugs derived from heterocyclic scaffolds like

methoxypyridine.
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Targeting the PI3K/Akt/mTOR Pathway.
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Experimental Protocol for In Vitro Anticancer Activity
Screening
To evaluate the potential of novel compounds derived from 4-Methoxynicotinaldehyde as

anticancer agents, a standard in vitro cytotoxicity assay, such as the MTT assay, can be

employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds

against human cancer cell lines.

Materials:

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

Test compounds dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well microplates

Microplate reader

Procedure:

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined

density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

Compound Treatment: A serial dilution of the test compounds is prepared in the cell culture

medium. The medium from the cell plates is replaced with the medium containing various

concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a

known anticancer drug) are included.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in

a humidified atmosphere with 5% CO₂.
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MTT Assay: After incubation, the medium is removed, and MTT solution is added to each

well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize MTT

into formazan crystals.

Solubilization and Measurement: The MTT solution is removed, and a solubilization buffer is

added to dissolve the formazan crystals. The absorbance is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control.

The IC₅₀ value is determined by plotting the cell viability against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Conclusion
4-Methoxynicotinaldehyde is a valuable heterocyclic building block with significant potential

for application in the synthesis of novel compounds for drug discovery. Its straightforward

synthesis and the reactivity of its aldehyde functional group make it an attractive starting

material for creating diverse chemical libraries. Further investigation into the biological activities

of its derivatives, particularly as kinase inhibitors for anticancer therapy, is a promising avenue

for future research. This guide provides foundational information to support such endeavors in

the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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